2-Methoxy-6-(morpholin-4-ylmethyl)phenol
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Overview
Description
2-Methoxy-6-(morpholin-4-ylmethyl)phenol is an organic compound with a complex structure that includes a methoxy group, a morpholine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
2-Methoxy-6-(morpholin-4-ylmethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(morpholin-4-ylmethyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure but lacks the morpholine ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and an aniline derivative but differs in the overall structure.
Uniqueness
2-Methoxy-6-(morpholin-4-ylmethyl)phenol is unique due to the presence of both a methoxy group and a morpholine ring, which confer distinct chemical properties and potential biological activities. This combination of functional groups allows for versatile applications in various fields.
Properties
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-4-2-3-10(12(11)14)9-13-5-7-16-8-6-13/h2-4,14H,5-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUITUPMQAHZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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